Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the 4-nitrophenoxy methyl intermediate, which is then reacted with ethyl 1H-1,2,4-triazole-5-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of phenoxy-substituted triazoles .
Scientific Research Applications
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenoxy group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline: Shares a similar triazole structure but with different substituents.
3-Phenoxyphenol: Contains a phenoxy group but lacks the triazole ring.
Uniqueness
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenoxy group make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N4O5 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
ethyl 5-[(4-nitrophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H12N4O5/c1-2-20-12(17)11-13-10(14-15-11)7-21-9-5-3-8(4-6-9)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
HTDIZZIXDJBHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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